molecular formula C14H11NO4 B1331655 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- CAS No. 70984-54-2

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-

Cat. No.: B1331655
CAS No.: 70984-54-2
M. Wt: 257.24 g/mol
InChI Key: XDKRSRYSRYRMTM-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- is an organic compound with a complex structure that includes a benzoylamino group and a furan ring

Preparation Methods

The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- typically involves multiple steps, starting with the preparation of the furan ring and the benzoylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecular architectures. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride for selective functional group modifications.
  • Substitution Reactions : Both nucleophilic and electrophilic substitutions can be performed depending on the reaction conditions .

Biology

Biologically, 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- has shown potential in studying enzyme interactions and metabolic pathways. Its structural features enable it to act as a probe for investigating biological mechanisms, which can lead to insights into disease processes and potential therapeutic targets .

Medicine

This compound is being explored for its therapeutic potential, particularly in drug development. Its ability to interact with biological targets suggests that it could serve as a lead compound in creating new pharmaceuticals aimed at treating various diseases. Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against pathogens such as Candida albicans and Staphylococcus aureus .

Industrial Applications

In industry, 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- can be utilized in the production of specialty chemicals and polymers. Its versatility allows it to be integrated into manufacturing processes that require advanced materials with specific properties. This includes applications in coatings, adhesives, and other polymer-based products .

Case Studies

StudyFocusFindings
Antimicrobial Activity Investigated the efficacy against Candida albicansShowed significant inhibition at concentrations of 64 µg/mL .
Synthesis Pathways Explored various synthetic routesHighlighted efficiency in producing derivatives with improved biological activity .
Polymer Applications Evaluated as a component in fire-retardant materialsDemonstrated enhanced performance when integrated into polymer matrices .

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar compounds to 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- include:

  • 2-Propenoic acid, 2-[(tetrahydro-2-furanyl)methoxy]ethyl ester
  • 2-Propenoic acid, homopolymer, mono(tetrahydro-2-furanyl)methyl ester

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Biological Activity

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-, also known as (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- is characterized by the following:

  • Molecular Formula : C15_{15}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 255.27 g/mol
  • IUPAC Name : (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid

The presence of both furan and benzamide moieties suggests a diverse range of interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of 2-propenoic acid exhibit potent antiviral activity, particularly against Hepatitis C Virus (HCV). A study focused on the evaluation of (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid showed promising results as a non-nucleoside inhibitor of HCV NS5B polymerase. The compound demonstrated effective inhibition in vitro with half-maximal effective concentration (EC50_{50}) values in the low micromolar range .

The mechanism by which 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- exerts its antiviral effects involves the disruption of viral replication processes. Specifically, it inhibits the polymerase activity essential for RNA synthesis in HCV. This inhibition is critical for preventing viral proliferation within host cells .

Study on HCV Inhibition

In a study evaluating various compounds for their efficacy against HCV, (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid was identified as a lead compound. The study utilized a high-throughput screening method to assess the antiviral properties against HCV replicons. The results indicated that the compound effectively reduced viral RNA levels in treated cells compared to untreated controls .

Comparative Analysis with Other Compounds

A comparative analysis was conducted to evaluate the efficacy of this compound against other known antiviral agents. The findings revealed that while traditional nucleoside analogs showed varying degrees of effectiveness, the non-nucleoside nature of 2-propenoic acid derivatives allowed for a unique mechanism that could overcome resistance seen with nucleoside inhibitors .

Data Summary

Compound Target Virus EC50_{50} Mechanism
2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-HCVLow µMNS5B Polymerase Inhibition

Properties

IUPAC Name

2-benzamido-3-(furan-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKRSRYSRYRMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353387
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70984-54-2
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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